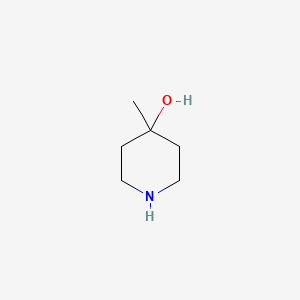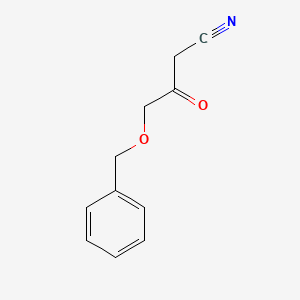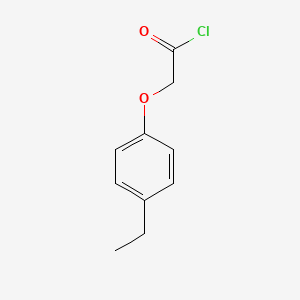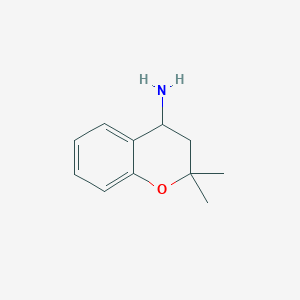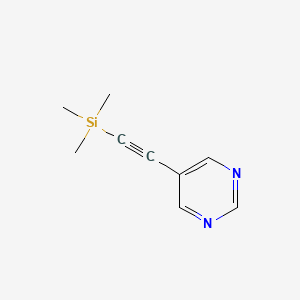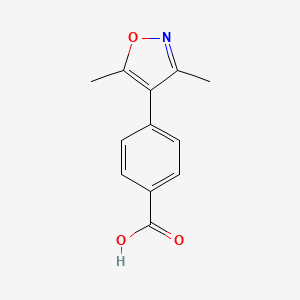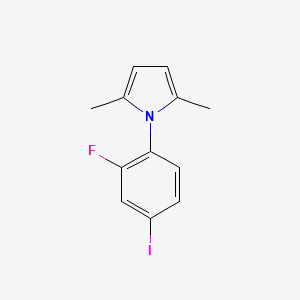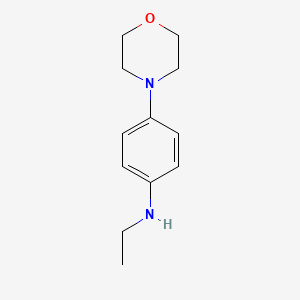
N-ethyl-4-(morpholin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-4-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 182804-91-7 . It has a molecular weight of 206.29 . The IUPAC name for this compound is N-ethyl-4-(4-morpholinyl)aniline .
Molecular Structure Analysis
The InChI code for “N-ethyl-4-(morpholin-4-yl)aniline” is 1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-ethyl-4-(morpholin-4-yl)aniline” has a molecular weight of 206.29 . The compound is expected to have properties typical of similar organic compounds. For specific physical and chemical properties, it is recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has identified the synthesis of compounds from N-ethyl-4-(morpholin-4-yl)aniline derivatives with significant antimicrobial activities. For instance, derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, with some showing significant activity. Such compounds are pivotal in the development of new antimicrobials for combating drug-resistant infections (Başoğlu et al., 2012); (Subhash & Bhaskar, 2020).
Corrosion Inhibition
N-ethyl-4-(morpholin-4-yl)aniline derivatives have also been explored as corrosion inhibitors. A study demonstrated the efficiency of certain synthesized Schiff base compounds in inhibiting corrosion on mild steel in acidic conditions, highlighting the potential of these compounds in protecting industrial materials (Daoud et al., 2014).
Inhibitors and Molecular Docking
In the realm of kinase inhibition and molecular docking studies, derivatives of N-ethyl-4-(morpholin-4-yl)aniline have been optimized for their inhibitory effects on Src kinase activity, a key target in cancer therapy. These compounds have shown potent inhibition of both Src kinase activity and Src-mediated cell proliferation, illustrating their potential in cancer treatment strategies (Boschelli et al., 2001).
Fluorescence and Temperature Sensing
Additionally, some derivatives have been found to have unique fluorescence properties that intensify with increasing temperature, suggesting their use as ratiometric fluorescent thermometers. This application is significant for temperature sensing in various scientific and industrial contexts (Cao et al., 2014).
Propiedades
IUPAC Name |
N-ethyl-4-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-13-11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWSJOAAMEMSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(morpholin-4-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

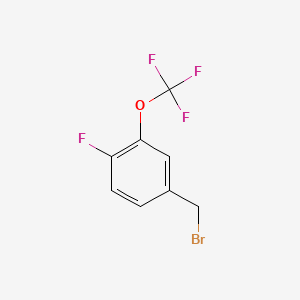

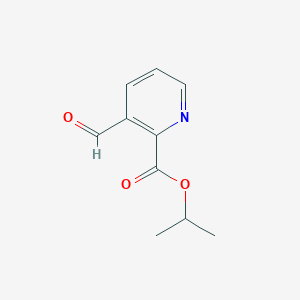
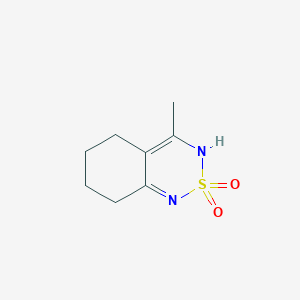
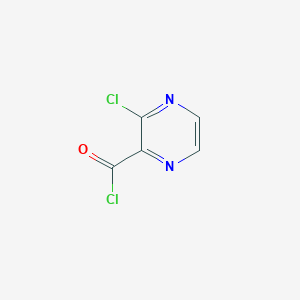
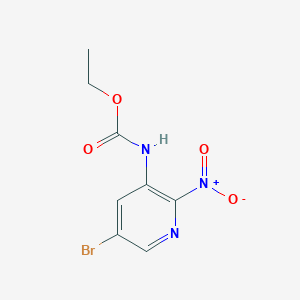
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
